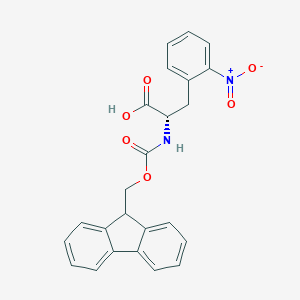

![molecular formula C25H31NO4 B557996 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid CAS No. 143688-82-8](/img/structure/B557996.png)

10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

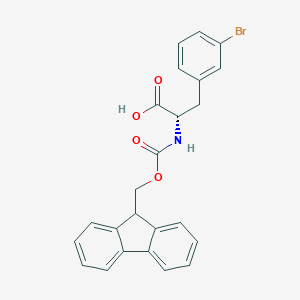

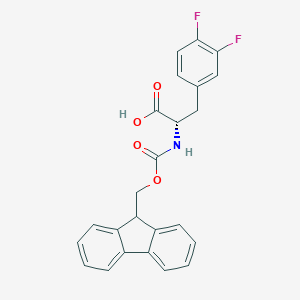

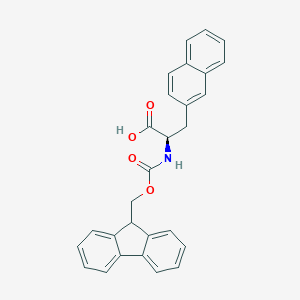

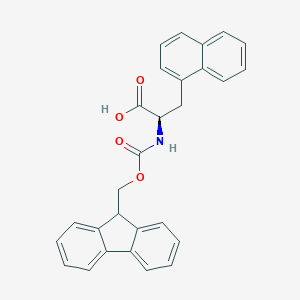

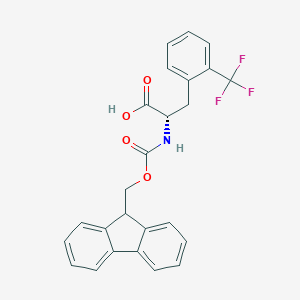

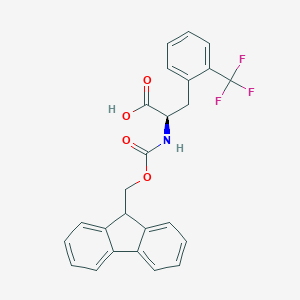

10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid, also known as Fmoc-10-Adc-OH, is a chemical compound with the molecular formula C25H31NO4 . It is offered by several suppliers for research purposes.

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a decanoic acid chain via a methoxy carbonyl amino linkage . The exact mass of the molecule is 409.22530847 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 409.5 g/mol . It has a XLogP3-AA value of 5.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 13 . The topological polar surface area is 75.6 Ų .Applications De Recherche Scientifique

Biocatalyst Inhibition and Microbial Robustness

Carboxylic acids like 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid are integral in microbial bioprocesses. Understanding the inhibitory effects of such acids on microbes is crucial for metabolic engineering strategies aimed at enhancing microbial robustness. These acids impact the cell membrane properties and internal pH, influencing microbes' resilience in industrial applications. The insights into the mechanisms of biocatalyst inhibition by carboxylic acids contribute to the development of more robust strains for industrial performance (Jarboe et al., 2013).

Enhancement of Quantum Dots

Functionalizing quantum dots with amino acids, such as those derivable from 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid, significantly enhances their electronic and optical properties. These functionalized quantum dots demonstrate excellent solubility, sustainability, and biocompatibility, making them prime candidates for applications in optoelectronic devices. The diverse properties and functionalization strategies of amino acid-functionalized quantum dots pave the way for their usage in a wide array of applications, ranging from sensors to energy storage systems (Ravi et al., 2021).

Drug Synthesis and Medical Applications

Levulinic acid (LEV), which can be synthesized from biomass-derived carboxylic acids, plays a pivotal role in drug synthesis due to its diverse and flexible functional groups. Its applications span cancer treatment, medical materials, and other medical fields. LEV's ability to act as a raw material, modify chemical reagents, or serve as linkers provides a cost-effective and cleaner approach to drug synthesis. The protective group of levulinic acid further aids in drug synthesis processes (Zhang et al., 2021).

Spin Label in Peptide Studies

The spin label amino acid TOAC, derived from similar compounds, is used in studying peptides and peptide synthesis. Its incorporation into peptides allows for the analysis of backbone dynamics and peptide secondary structure. The studies encompass various techniques like EPR spectroscopy, X-ray crystallography, and NMR, highlighting TOAC's significance in understanding peptide-protein and peptide-nucleic acid interactions. The increasing applications of this unnatural amino acid underscore its future potential in various fields (Schreier et al., 2012).

Propriétés

IUPAC Name |

10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQUPGNWTJGCBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630210 |

Source

|

| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

CAS RN |

143688-82-8 |

Source

|

| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.